molecular formula C6H9F6O4P B2486416 Tris(2,2-difluoroethyl)phosphate CAS No. 358-64-5

Tris(2,2-difluoroethyl)phosphate

Cat. No.: B2486416
CAS No.: 358-64-5
M. Wt: 290.098
InChI Key: BWKQKTMHHAZKLV-UHFFFAOYSA-N
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Description

Tris(2,2-difluoroethyl)phosphate is a useful research compound. Its molecular formula is C6H9F6O4P and its molecular weight is 290.098. The purity is usually 95%.
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Mechanism of Action

Target of Action

Tris(2,2-difluoroethyl) phosphate primarily targets the components of lithium-ion batteries. It is used as an electrolyte additive to improve the electrochemical performance of these batteries . The compound interacts with the lithium salts in the battery, influencing the ionic structure and polarization behavior of the positive electrode .

Mode of Action

The interaction of Tris(2,2-difluoroethyl) phosphate with its targets involves a complex process. The compound is dissolved in the electrolyte of the battery, where it influences the ion-solvation structure. This structure greatly depends on the anionic species in the salt . The differences in the ionic structure influence the electrochemical oxidation potential of the solution and the polarization behavior of the electrode .

Biochemical Pathways

The biochemical pathways affected by Tris(2,2-difluoroethyl) phosphate are primarily related to the electrochemical processes in lithium-ion batteries. The compound affects the ion-solvation structure, which in turn influences the electrochemical oxidation potential of the solution and the polarization behavior of the electrode .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of Tris(2,2-difluoroethyl) phosphate, we can discuss its behavior in the context of lithium-ion batteries. The compound is added to the electrolyte of the battery, where it dissolves and interacts with the lithium salts. The resulting changes in the ionic structure influence the electrochemical properties of the battery .

Result of Action

The primary result of the action of Tris(2,2-difluoroethyl) phosphate is the improvement of the electrochemical performance of lithium-ion batteries. The compound influences the ion-solvation structure, affecting the electrochemical oxidation potential of the solution and the polarization behavior of the electrode .

Action Environment

The action of Tris(2,2-difluoroethyl) phosphate is influenced by the environment within the lithium-ion battery. The compound’s effectiveness as an electrolyte additive depends on the specific composition of the battery’s electrolyte, including the types of lithium salts present .

Properties

IUPAC Name

tris(2,2-difluoroethyl) phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F6O4P/c7-4(8)1-14-17(13,15-2-5(9)10)16-3-6(11)12/h4-6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKQKTMHHAZKLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)OP(=O)(OCC(F)F)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F6O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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